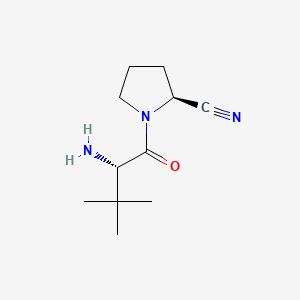
2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FE 999011 is a small molecule drug that acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV). It has been primarily studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. The compound works by inhibiting the enzyme DPP-IV, which plays a role in glucose metabolism by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1).
准备方法
合成路线和反应条件
FE 999011 的合成涉及多个步骤,从易得的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以达到所需的活性。合成路线和反应条件的具体细节是专有的,未公开。
工业生产方法
FE 999011 的工业生产将涉及将实验室合成规模化,确保最终产品的一致性和纯度。这通常涉及优化反应条件、纯化过程和质量控制措施,以符合监管标准。
化学反应分析
反应类型
FE 999011 主要经历典型的有机小分子反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰分子中的特定官能团。
取代: 取代反应可用于引入或替换官能团,增强化合物的活性或稳定性。
常见试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的取代,可以使用各种亲核试剂或亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧形式。
科学研究应用
化学: 作为 DPP-IV 抑制剂,它在研究酶抑制和葡萄糖代谢方面是一种有价值的工具。
生物学: 该化合物用于研究 DPP-IV 在生物过程中的作用及其对肠促胰岛素激素的影响。
医学: FE 999011 已在临床前研究中显示出延缓糖尿病发病和改善葡萄糖耐受性的希望
工业: 在制药行业中用于开发治疗代谢疾病的新疗法的潜在应用。
作用机制
FE 999011 通过抑制二肽基肽酶 IV (DPP-IV) 酶发挥作用。这种抑制阻止了肠促胰岛素激素(如胰高血糖素样肽-1 (GLP-1))的分解,肠促胰岛素激素在调节血糖水平中起着至关重要的作用。 通过稳定这些激素,FE 999011 增强胰岛素分泌并减少胰高血糖素释放,从而改善葡萄糖耐受性和延缓糖尿病发病 .
相似化合物的比较
类似化合物
西格列汀: 另一种用于治疗 2 型糖尿病的 DPP-IV 抑制剂。
维格列汀: 与西格列汀类似,它抑制 DPP-IV,并用于控制血糖水平。
沙格列汀: DPP-IV 抑制剂类药物的另一成员,具有类似的治疗应用。
独特性
FE 999011 在其特定的分子结构和作为 DPP-IV 抑制剂的效力方面是独一无二的。 它在临床前模型中显示出独特的药代动力学特性和疗效,使其成为进一步研究和开发治疗代谢疾病的宝贵候选药物 .
生物活性
2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Pyrrolidinecarbonitrile is characterized by a pyrrolidine ring substituted with a carbonitrile group and an amino acid moiety. The stereochemistry at the 2-position is critical for its biological activity.
Antidiabetic Activity
Research has shown that derivatives of pyrrolidinecarbonitriles exhibit notable dipeptidyl peptidase IV (DPP-4) inhibitory activity. For instance, compounds synthesized from this scaffold demonstrated significant reductions in serum glucose levels in diabetic mice models when compared to standard drugs like vildagliptin. Specifically, compounds 1b and 1c showed DPP-4 inhibitory activities with effective doses of 0.28 mmol/kg and 0.24 mmol/kg respectively, indicating their potential as antidiabetic agents .
Cancer Therapeutics
Recent studies have explored the use of pyrrolidine derivatives as fibroblast activation protein (FAP) inhibitors in cancer diagnostics and therapy. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been highlighted for its promising application in designing PET tracers for cancer imaging. In biodistribution studies, this compound exhibited favorable tumor-to-background ratios, suggesting its utility in targeted cancer therapies .
The mechanism through which 2-Pyrrolidinecarbonitrile exerts its biological effects primarily involves enzyme inhibition:
- DPP-4 Inhibition : By inhibiting DPP-4, these compounds enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels.
- FAP Targeting : The inhibition of FAP is crucial for disrupting tumor microenvironments and enhancing imaging contrast in PET scans.
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Study on DPP-4 Inhibitors | Compounds 1b and 1c | Demonstrated significant glucose-lowering effects in diabetic mice. |
| Cancer Imaging Research | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | Exhibited high tumor uptake ratios in PET imaging studies compared to other tracers. |
Example Case: DPP-4 Inhibition
In a comparative study against vildagliptin, compounds derived from pyrrolidinecarbonitriles showed superior efficacy in lowering blood glucose levels post-administration . This highlights their potential as alternative therapies for managing type 2 diabetes.
属性
CAS 编号 |
171092-64-1 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9(13)10(15)14-6-4-5-8(14)7-12/h8-9H,4-6,13H2,1-3H3/t8-,9+/m0/s1 |
InChI 键 |
XGNBIYXILDDDQR-DTWKUNHWSA-N |
SMILES |
CC(C)(C)C(C(=O)N1CCCC1C#N)N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C#N)N |
规范 SMILES |
CC(C)(C)C(C(=O)N1CCCC1C#N)N |
同义词 |
1-(2'-amino-3',3'-dimethylbutanoyl)pyrrolidine-2-carbonitrile FE 999011 FE-999011 FE999011 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















